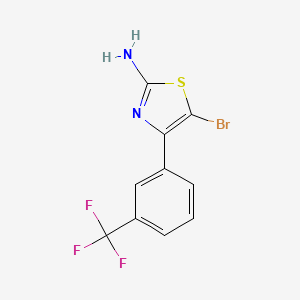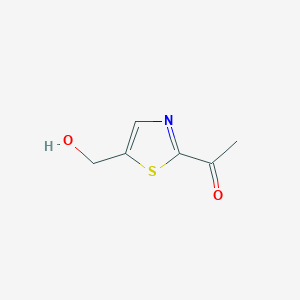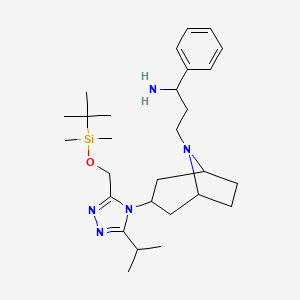
3-Fluoro-5-methoxy-2-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-methoxy-2-nitrobenzonitrile is an organic compound with the molecular formula C8H5FN2O3 It is a derivative of benzonitrile, characterized by the presence of fluoro, methoxy, and nitro functional groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 3-fluoro-5-methoxybenzonitrile using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions . The reaction typically proceeds as follows:
Nitration: 3-Fluoro-5-methoxybenzonitrile is treated with a nitrating mixture (HNO3/H2SO4) to introduce the nitro group at the 2-position.
Purification: The reaction mixture is then quenched, and the product is purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 3-Fluoro-5-methoxy-2-nitrobenzonitrile follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-5-methoxy-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 3-Fluoro-5-methoxy-2-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Fluoro-5-methoxy-2-nitrobenzoic acid.
Applications De Recherche Scientifique
3-Fluoro-5-methoxy-2-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-methoxy-2-nitrobenzonitrile and its derivatives depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-5-nitrobenzonitrile: Similar structure but lacks the methoxy group.
3-Fluoro-2-methoxy-5-nitrobenzonitrile: Similar structure but with different positioning of functional groups.
5-Fluoro-2-methoxybenzonitrile: Lacks the nitro group.
Uniqueness
3-Fluoro-5-methoxy-2-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (fluoro and nitro) and electron-donating (methoxy) groups on the benzene ring allows for versatile chemical transformations and interactions with biological targets.
Propriétés
Formule moléculaire |
C8H5FN2O3 |
|---|---|
Poids moléculaire |
196.13 g/mol |
Nom IUPAC |
3-fluoro-5-methoxy-2-nitrobenzonitrile |
InChI |
InChI=1S/C8H5FN2O3/c1-14-6-2-5(4-10)8(11(12)13)7(9)3-6/h2-3H,1H3 |
Clé InChI |
DIBTUWCKDWRZFM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)F)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene](/img/structure/B12090603.png)






![7-Ethoxybenzo[d]thiazol-2(3H)-one](/img/structure/B12090644.png)
![(1R,2S,4S,5S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-YL]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt](/img/structure/B12090645.png)




